molecular formula C25H23N3O3S2 B2539049 N-(4-(N-(4-ethylthiazol-2-yl)sulfamoyl)phenyl)-2,2-diphenylacetamide CAS No. 391220-53-4

N-(4-(N-(4-ethylthiazol-2-yl)sulfamoyl)phenyl)-2,2-diphenylacetamide

Cat. No.: B2539049
CAS No.: 391220-53-4
M. Wt: 477.6
InChI Key: AJYJEKXSGDSJFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(N-(4-ethylthiazol-2-yl)sulfamoyl)phenyl)-2,2-diphenylacetamide is a complex organic compound that features a thiazole ring, a sulfonamide group, and a diphenylacetamide moiety. This compound is of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(4-ethylthiazol-2-yl)sulfamoyl)phenyl)-2,2-diphenylacetamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiazole derivative with sulfonyl chlorides under basic conditions.

    Formation of the Diphenylacetamide Moiety: The final step involves the coupling of the sulfonamide-thiazole intermediate with diphenylacetic acid or its derivatives using coupling reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(4-ethylthiazol-2-yl)sulfamoyl)phenyl)-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic and nucleophilic substitutions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(4-(N-(4-ethylthiazol-2-yl)sulfamoyl)phenyl)-2,2-diphenylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored as a potential therapeutic agent for treating bacterial infections and other diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • **N-(4-(4-methylthiazol-2-yl)sulfamoyl)phenyl)-2,2-diphenylacetamide
  • **N-(4-(4-isopropylthiazol-2-yl)sulfamoyl)phenyl)-2,2-diphenylacetamide

Uniqueness

N-(4-(N-(4-ethylthiazol-2-yl)sulfamoyl)phenyl)-2,2-diphenylacetamide is unique due to its specific substitution pattern on the thiazole ring, which may confer distinct biological activities compared to its analogs. The presence of the ethyl group on the thiazole ring can influence its interaction with biological targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

N-[4-[(4-ethyl-1,3-thiazol-2-yl)sulfamoyl]phenyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3S2/c1-2-20-17-32-25(27-20)28-33(30,31)22-15-13-21(14-16-22)26-24(29)23(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-17,23H,2H2,1H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJYJEKXSGDSJFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CSC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.